molecular formula C18H24Cl2N2O B2544036 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride CAS No. 1171772-44-3

1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride

Cat. No. B2544036
CAS RN: 1171772-44-3
M. Wt: 355.3
InChI Key: UAUAGFRGQXAXMJ-UHFFFAOYSA-N
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Description

The compound "1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various pharmacologically active compounds. Piperazine derivatives are known for their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use in the treatment of schistosomiasis and as cerebral vasodilators .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds has been reported to start from acetylfuran, followed by Claisen Schmidt condensation with aromatic aldehydes, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction with N-methyl piperazine . Another approach includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates or dibasic acid chlorides to obtain the desired piperazine hydrochlorides . These methods highlight the synthetic versatility of piperazine derivatives and the ability to introduce various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry. For example, complete NMR assignments for a related dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . Crystallographic studies have also been conducted to determine the precise molecular geometry, as seen in the synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These studies provide detailed insights into the conformation and electronic structure of the piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug design. The reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks . Additionally, the synthesis of related compounds involves reactions such as acetylation, deacetylation, and substitution reactions with piperazine, demonstrating the chemical reactivity of the piperazine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of substituted groups. These properties can be studied through spectroscopic methods and computational analyses. For instance, FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, have been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . The crystal structure analysis provides information on the stability of the molecule, which is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces . Additionally, the solubility, melting point, and stability of these compounds can be affected by the presence of different substituents and their electronic effects.

Scientific Research Applications

1. Antimicrobial Activities

1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride and its derivatives have been explored for their antimicrobial properties. The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those involving piperazine as a component, demonstrated good to moderate activities against various microorganisms, highlighting the potential of this chemical structure in antimicrobial drug development (Bektaş et al., 2007).

2. Dopamine Uptake Inhibition

The compound has been implicated in dopamine uptake inhibition, which is a significant area of study for neurological disorders and drug abuse. A study detailed the scale-up synthesis of a dopamine uptake inhibitor involving a compound structurally similar to 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride. The process aimed at improving yield, minimizing environmental impact, and eliminating the need for chromatographic purifications, indicating industrial and pharmaceutical relevance (Ironside et al., 2002).

3. Serotonin Receptor Imaging

The compound has shown promise in neuroimaging, particularly in targeting serotonin receptors. One study synthesized a potent serotonin 5-HT7 receptor antagonist with a low affinity for the 5-HT1A receptor. The compound, labeled with carbon-11, showed potential as a positron emission tomography (PET) radiotracer, demonstrating specific binding in rat brain regions with high 5-HT7 expression. This finding is significant for neuroimaging and the study of psychiatric and neurological disorders (Shimoda et al., 2013).

4. Fluorescent Ligands for Receptors

The structure of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride is conducive to the synthesis of fluorescent ligands for receptor studies. A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized, showing high receptor affinity and good fluorescence properties. This application is crucial for visualizing receptor interactions and studying drug-receptor dynamics at a cellular level (Lacivita et al., 2009).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The primary targets of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride are the serotonergic and dopaminergic receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.

Mode of Action

1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride interacts with its targets by binding to the serotonergic and dopaminergic receptors . This binding results in changes in the neurotransmitter levels, leading to altered neuronal activity.

Biochemical Pathways

The compound affects the serotonin and dopamine pathways . The downstream effects include changes in mood, cognition, and behavior. The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride’s action are primarily related to changes in neurotransmitter levels and neuronal activity . These changes can lead to alterations in mood, cognition, and behavior.

properties

IUPAC Name

1-[(4-methoxyphenyl)-phenylmethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.2ClH/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20;;/h2-10,18-19H,11-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUAGFRGQXAXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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